molecular formula C11H17BrSSi B12572600 Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- CAS No. 221292-39-3

Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-

Cat. No.: B12572600
CAS No.: 221292-39-3
M. Wt: 289.31 g/mol
InChI Key: FMOHIBUEFWWWMA-UHFFFAOYSA-N
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Description

Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a [2-[(4-bromophenyl)thio]ethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- typically involves the reaction of 4-bromothiophenol with an appropriate silane reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides and sulfones.

    Coupling Reactions: Biaryl or alkyne derivatives.

Scientific Research Applications

Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenylethynyl)trimethylsilane
  • (4-Bromophenyl)trimethylsilane

Uniqueness

Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is unique due to the presence of both a silane group and a thioether linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other similar compounds. The thioether group also provides additional functionalization opportunities, making it a versatile compound for various applications .

Properties

CAS No.

221292-39-3

Molecular Formula

C11H17BrSSi

Molecular Weight

289.31 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylethyl-trimethylsilane

InChI

InChI=1S/C11H17BrSSi/c1-14(2,3)9-8-13-11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3

InChI Key

FMOHIBUEFWWWMA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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